molecular formula C13H21N3O3 B8240940 tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B8240940
M. Wt: 267.32 g/mol
InChI Key: QMJLCUKMYOZZSD-UHFFFAOYSA-N
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Description

Tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a chemical compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate pyrazolopyridine derivatives with tert-butyl chloroformate in the presence of a base.

  • Reduction Reactions: Starting from pyrazolopyridine derivatives with hydroxymethyl groups, followed by protection with tert-butyl carbamate.

Industrial Production Methods: Industrial production typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can undergo reduction reactions to form various derivatives.

  • Substitution: The pyrazolopyridine core can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted pyrazolopyridines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It has shown potential in biological studies, particularly in the development of new drugs. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Industry: It is used in the production of materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Pyrazolopyridines: Other derivatives within this class have been studied for their medicinal properties.

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-9-5-15(4)14-11(9)10(7-16)8-17/h5,10,17H,6-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJLCUKMYOZZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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